molecular formula C6H5ClFN B1293833 2-Chloro-3-fluoroaniline CAS No. 21397-08-0

2-Chloro-3-fluoroaniline

Cat. No. B1293833
CAS RN: 21397-08-0
M. Wt: 145.56 g/mol
InChI Key: FJKIADFDXOCBRV-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoroaniline is a compound that is part of a broader class of chemicals known as halogenated anilines. These compounds are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to an aniline structure, which is a benzene ring connected to an amino group (NH2). The specific arrangement of chlorine and fluorine atoms on the benzene ring can significantly influence the chemical and physical properties of these compounds, as well as their reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of halogenated anilines, including compounds like 2-chloro-3-fluoroaniline, can be achieved through various methods. One approach involves the preparation of α-chloro-1,2-diones and α-fluoro-1,2-diones from corresponding α-chloroaldimines. This process includes a sequence of reactions such as cyanation to α-cyanoenamines, α-halogenation to form α-chloro- or α-fluoroimidoyl cyanides, and addition of organolithium reagents followed by acidic hydrolysis, leading to chlorinated and fluorinated 1,2-diones in good yields .

Molecular Structure Analysis

The molecular structure of halogenated anilines is crucial in determining their physical and chemical properties. For instance, the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined to be monoclinic with specific lattice parameters. The presence of classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen···halogen interactions, are observed in the crystal structure . These interactions can influence the stability and reactivity of the compound.

Chemical Reactions Analysis

Halogenated anilines undergo various chemical reactions based on their functional groups and substituents. For example, the synthesis of 2'-chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides involves the use of a glycosylating agent for persilylated bases, followed by transformations to different nucleoside derivatives through reactions such as treatment with tributyltin hydride and elimination of HF . Additionally, the chemical polymerization of 2-chloroaniline and 2-fluoroaniline can be carried out using oxidants like chromic acid, with the oxidizing power enhanced by HCl, leading to the formation of polymers with specific characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-3-fluoroaniline are influenced by the halogen substituents on the aromatic ring. The presence of chlorine and fluorine can affect the electron distribution within the molecule, thereby impacting its reactivity. For instance, the conformational properties of 2-fluoroanisole, a related compound, have been studied, revealing the existence of planar and nonplanar forms and providing insights into the stereochemical peculiarities of ortho-substituted anisoles . Furthermore, the synthesis and reactions of 3-chloro-2-fluoro-2-buten-4-olide, a tetronic acid analogue, demonstrate the influence of halogen substituents on the reactivity towards hard and soft nucleophiles .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal and Molecular Structure : Research on structurally similar compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline, reveals insights into the crystal and molecular structure of these compounds. Such studies help in understanding the intra- and intermolecular interactions, which are crucial for the development of materials with specific properties (Betz, 2015).

Spectroscopy and Material Analysis

  • Spectroscopy Studies : The 3-Chloro-4-fluoroaniline and similar compounds have been studied using techniques like resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy. These studies provide valuable data for molecular identification and understanding the interactions among various substituents (Kononov Lo & W. Tzeng, 2013).

Safety And Hazards

2-Chloro-3-fluoroaniline should be handled with care. Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride . Safety data sheets provide more detailed safety information .

properties

IUPAC Name

2-chloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKIADFDXOCBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175659
Record name 2-Chloro-3-fluoroaniline
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoroaniline

CAS RN

21397-08-0
Record name 2-Chloro-3-fluorobenzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=21397-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-3-fluoroaniline
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Record name 2-Chloro-3-fluoroaniline
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Record name 2-chloro-3-fluoroaniline
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Synthesis routes and methods I

Procedure details

19.6 g. of 2-chloro-3-fluoronitrobenzene (0.11 mole) is reduced with stannous chloride (118 g., 0.63 mole) in 180 ml. of concentrated hydrochloric acid. The solution is basified with aqueous sodium hydroxide and extracted with chloroform to yield 2-chloro-3-fluoroaniline.
Quantity
0.11 mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-fluorobenzoic acid (4 g, 23 mmol) in CHCl3 (50 mL), sulfonic acid (64 mL) was added and then sodium azide (2.62 g, 1.75 mmol) was added by portion. After addition, the reaction mixture was stirred at 50° C. for 16 hours. The solvent was evaporated and basicified with ammonium hydroxide at ice-bath. Then was extracted with ethyl acetate (3×). The combine organic phase was dried and conc. to give the desired product (2.61 g, 78%). LC-MS m/z 146.2 (M+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

To the solution of 2-bromo-3-fluoronitrobenzene (100 mg, 0.46 mmol) in ethanol (5 ml), Tin (II) chloride (520 mg, 2.3 mmol) was added. The reaction mixture was stirred at room temperature for 16 hours. The NaHCO3 (aq) was added to pH=7. Then was extracted with ethyl acetate (3x). The combined organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give desired product (80 mg, 93%). EI-MS m/z 191 (M+).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluoroaniline
Reactant of Route 2
2-Chloro-3-fluoroaniline
Reactant of Route 3
2-Chloro-3-fluoroaniline
Reactant of Route 4
2-Chloro-3-fluoroaniline
Reactant of Route 5
2-Chloro-3-fluoroaniline
Reactant of Route 6
2-Chloro-3-fluoroaniline

Citations

For This Compound
9
Citations
V Guilarte, MP Castroviejo… - The Journal of …, 2011 - ACS Publications
2,3-Dihaloanilines have been proved as useful starting materials for synthesizing 4-halo-1H-indoles. Subsequent or in situ functionalization of the prepared haloindoles allows the …
Number of citations: 52 pubs.acs.org
V Guilarte Moreno, M Castroviejo Fernández… - … . 2010. V. 76, n. 9, p …, 2011 - riubu.ubu.es
2,3-Dihaloanilines have been proved as useful starting materials for synthesizing 4-halo-1H-indoles. Subsequent or in situ functionalization of the prepared haloindoles allows the …
Number of citations: 2 riubu.ubu.es
M Wang, J Lu, M Wang, CY Yang… - Journal of medicinal …, 2020 - ACS Publications
… Cesium carbonate (84.0 g, 257.8 mmol, 2.5 equiv) was added at rt to a solution of 2-chloro-3-fluoroaniline (15.0 g, 103.1 mmol) and tert-butylthiol (41.0 mL, 32.8 g, 360.9 mmol, 3.5 equiv…
Number of citations: 97 pubs.acs.org
DL Hughes - 2016 - ACS Publications
… The isatin intermediate is prepared via the Sandmeyer isatin procedure from the readily available 2-chloro-3-fluoroaniline (no details provided but likely reagents are provided based on …
Number of citations: 1 pubs.acs.org
L Mou, L Yang, S Hou, B Wang, X Wang… - Journal of Medicinal …, 2023 - ACS Publications
Sepsis-associated acute kidney injury (AKI) is a serious clinical problem without effective drugs. Inhibition of sirtuin 5 (SIRT5) has been confirmed to protect against AKI, suggesting that …
Number of citations: 3 pubs.acs.org
JL Rogers - 2013 - utswmed-ir.tdl.org
This work is divided into two parts. The first is the description of the regulation of the hypoxic response pathway via small molecule inhibitors. The hypoxia response pathway is a way in …
Number of citations: 0 utswmed-ir.tdl.org
X Yang, Z Wang, Y Pei, N Song, L Xu, B Feng… - European Journal of …, 2021 - Elsevier
… The 3-amino-2-chlorobenzenethiol precursor 31 was synthesized via a S N Ar reaction between the 2-chloro-3-fluoroaniline and 2-methylpropane-2-thiol. Removal of the tertiary butyl in …
Number of citations: 39 www.sciencedirect.com
CS Chang, V Kumar, DY Lee, Y Chen… - Current Medicinal …, 2021 - ingentaconnect.com
… Fluorobenzo[d]thiazole-2(3H)-thione (i) and 5,7difluorobenzo[d]thiazole-2(3H)-thione (ii) (Step a) Potassium ethyl xanthate (30 mmol) was added to a solution of 2-chloro-3-fluoroaniline …
Number of citations: 8 www.ingentaconnect.com
P Norman - Expert Opinion on Therapeutic Patents, 2013 - Taylor & Francis
Two applications claim CXCR2 receptor antagonists respectively incorporating arylcarbonyl and arylsulfonyl substituted 2-hydroxyaniline scaffolds. The first application claims both N-…
Number of citations: 4 www.tandfonline.com

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